Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate is a chemical compound with the molecular formula and a molecular weight of 341.33 g/mol. This compound features a trifluoromethyl group, which is known for its unique electronic properties, making it valuable in various chemical applications. The compound is classified under the category of organic compounds, specifically as an ester derivative due to the presence of the ethyl acetate moiety.
The synthesis of Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate typically involves several steps that utilize various reagents and conditions. A common method includes:
The synthesis process may vary based on specific laboratory conditions, but typically aims for high yields and purity, often exceeding 95% in laboratory settings .
The molecular structure of Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate consists of several key components:
Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate can undergo various chemical reactions typical for esters and amines, including:
These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science .
The mechanism by which Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate exerts its effects primarily involves its interaction with biological targets at the molecular level:
Data from studies suggest that compounds with similar structures often display significant biological activity, making this compound a candidate for further pharmacological investigation .
Relevant data indicate that these properties make Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate suitable for various applications in research and industry .
Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate has several scientific uses:
The strategic incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds has revolutionized pharmaceutical design since the late 20th century. The CF₃ group’s strong electron-withdrawing nature, metabolic stability, and lipophilicity (Hansch parameter π = +0.88) enhance drug bioavailability and membrane permeability. Trifluoromethylated heterocycles emerged prominently with blockbuster drugs like the antidepressant Prozac® (fluoxetine) and the antimalarial Coartem® (lumefantrine), demonstrating improved target engagement and pharmacokinetic profiles over non-fluorinated analogs [2] [7].
Recent advances (2019–2024) highlight innovative trifluoromethylation strategies:
Table 1: Evolution of Trifluoromethylation Methods in Heterocyclic Chemistry
Period | Key Methods | Limitations | Pharmaceutical Impact |
---|---|---|---|
1980s–2000s | Halogen exchange (SF₄/HF) | Harsh conditions, low selectivity | First-generation CF₃ drugs (e.g., Fluoxetine) |
2010–2018 | Radical trifluoromethylation | Radical instability | Kinase inhibitors, antifungals |
2019–present | Transition-metal catalysis, electrophilic reagents | Cost of catalysts | Targeted protein degraders, neurology drugs |
Piperidinylidene acetate scaffolds exhibit exceptional conformational flexibility, enabling precise three-dimensional positioning of pharmacophores within biological targets. Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate exemplifies this versatility, combining:
Pharmacologically, piperidinylidene acetates serve as key intermediates for acetylcholinesterase (AChE) inhibitors. Recent studies demonstrate that derivatives like 5b (IC₅₀ = 19.74 µM against AChE) exploit this scaffold to occupy both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE simultaneously [6]. Molecular docking reveals stabilizing interactions:
Table 2: Pharmacological Targets of Piperidinylidene Acetate Derivatives
Biological Target | Derivative Structure | Biological Activity | Reference |
---|---|---|---|
Acetylcholinesterase (AChE) | 2-Chloro-cinnamoyl variant | IC₅₀ = 19.74 ± 0.96 µM | Sheikh et al. [6] |
Butyrylcholinesterase (BChE) | 4-Ethoxy-3-methoxy analog | IC₅₀ = 13.49 ± 0.44 µM | Sheikh et al. [6] |
NMDA receptors | Fluoroalkylated piperidinylidenes | Kᵢ = 0.29 µM (MAO-B inhibition) | Beller et al. [1] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7